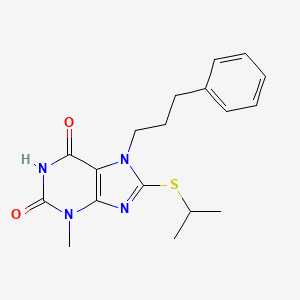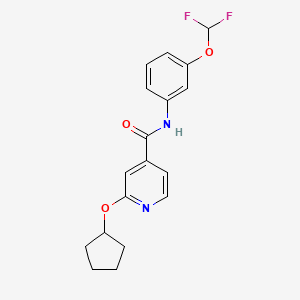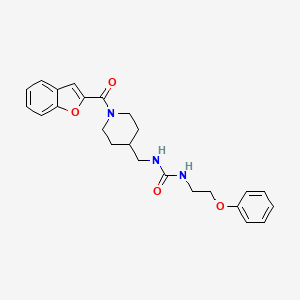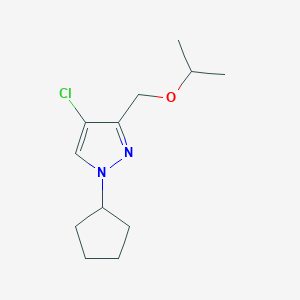
4-chloro-1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound is also known as CP-471, 474 or JNJ-38431055. It belongs to the class of pyrazoles and has been shown to have promising activity in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
作用机制
The mechanism of action of 4-chloro-1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole involves the inhibition of specific enzymes, such as CDK7 and GSK-3β. CDK7 is involved in the regulation of cell cycle progression, and its inhibition leads to cell cycle arrest and apoptosis. GSK-3β is involved in the regulation of various cellular processes, including glycogen metabolism, gene expression, and apoptosis. Inhibition of GSK-3β leads to the activation of the Wnt signaling pathway, which is involved in the regulation of cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole have been extensively studied in vitro and in vivo. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in macrophages. Moreover, it has been shown to improve cognitive function and reduce amyloid-beta deposition in the brain of Alzheimer's disease mouse models.
实验室实验的优点和局限性
The advantages of using 4-chloro-1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole in lab experiments include its potent activity and specificity towards CDK7 and GSK-3β. This compound has been shown to have promising activity in the treatment of various diseases, including cancer, inflammation, and neurological disorders. However, the limitations of using this compound in lab experiments include its potential toxicity and off-target effects. Further studies are needed to determine the optimal dosage and administration route of this compound.
未来方向
There are several future directions for the research on 4-chloro-1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole. One direction is to investigate the potential of this compound in combination therapy with other anticancer drugs. Another direction is to study the effects of this compound on other cellular processes, such as autophagy and apoptosis. Moreover, further studies are needed to determine the optimal dosage and administration route of this compound for the treatment of various diseases. Finally, the development of more potent and selective inhibitors of CDK7 and GSK-3β based on the structure of 4-chloro-1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole is also a promising future direction.
Conclusion:
In conclusion, 4-chloro-1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole is a promising chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to determine the optimal dosage and administration route of this compound for the treatment of various diseases.
合成方法
The synthesis of 4-chloro-1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole involves several steps, including the reaction of cyclopentylmagnesium bromide with ethyl 2-chloroacetate, followed by the reaction of the resulting product with hydrazine hydrate. The final product is obtained by reaction of the intermediate with 1-chloro-3-isopropoxymethyl-4-methylbenzene. The synthesis of this compound has been described in detail in several research papers.
科学研究应用
4-chloro-1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer activity by inhibiting the activity of cyclin-dependent kinase 7 (CDK7), which is involved in the regulation of cell cycle progression. This compound has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been shown to have potential activity in the treatment of neurological disorders, such as Alzheimer's disease, by inhibiting the activity of glycogen synthase kinase 3 beta (GSK-3β).
属性
IUPAC Name |
4-chloro-1-cyclopentyl-3-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O/c1-9(2)16-8-12-11(13)7-15(14-12)10-5-3-4-6-10/h7,9-10H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSMZRZIUFHHDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=NN(C=C1Cl)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

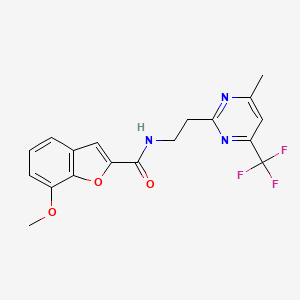
![benzyl N-[1-(cyanomethyl)piperidin-4-yl]carbamate](/img/structure/B2708820.png)
![3-methyl-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2708821.png)
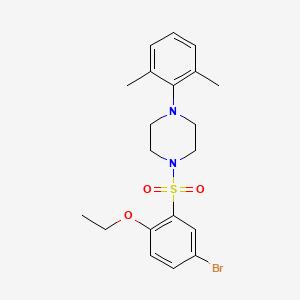
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-methyl-1-phenylbenzimidazole-5-carboxylate](/img/structure/B2708823.png)
![2-[(4-methylphenyl)sulfonylamino]-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2708824.png)
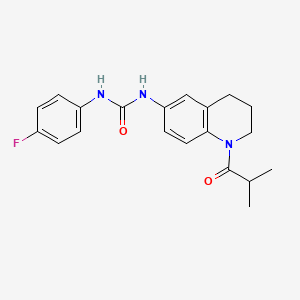
![(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(E)-3-phenylprop-2-enyl]pyrrolidine-2-carboxylic acid](/img/structure/B2708826.png)
![(2R,3S,4R,5R,6S)-2-[[(2S,3S,4S,5R,6R)-3,4-dihydroxy-6-[(3S,6S)-2-hydroxy-2-methyl-6-[(3R,9S,13S,14R)-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2708827.png)
